N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets can vary widely depending on the specific compound and its functional groups.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various biological targets in different ways.
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit various biochemical pathways, depending on their specific structure and targets . For example, some thiazole compounds have been found to inhibit the growth of tumor cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary widely. Factors such as solubility, stability, and metabolic pathways can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a thiazole compound’s action can vary depending on its specific targets and mode of action. Some thiazole compounds have been found to have analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation . Additionally, this compound may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit transcription factors, which are proteins that regulate the transcription of specific genes. This can result in altered levels of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways . Furthermore, this compound has been observed to affect cellular energy production by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, this compound may interact with DNA or RNA, affecting gene expression by altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or varying pH levels . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenyl isocyanate with a thiazole derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Uniqueness
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a furan-2-carboxamide moiety makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-2-24-14-7-5-12(6-8-14)19-16(22)10-13-11-26-18(20-13)21-17(23)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGHTUEBUUBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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